5-(Chloromethyl)-3-(3-phenoxypyridin-4-yl)-1,2,4-oxadiazole
Description
5-(Chloromethyl)-3-(3-phenoxypyridin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a chloromethyl group at position 5 and a 3-phenoxypyridin-4-yl moiety at position 2. The chloromethyl group enhances reactivity, enabling further derivatization, while the 3-phenoxypyridine substituent introduces steric and electronic effects critical for target binding .
Molecular Formula: C₁₅H₁₁ClN₃O₂ (calculated)
Molecular Weight: ~308.7 g/mol (estimated)
Key Features:
- Chloromethyl group: Enhances electrophilicity for nucleophilic substitution.
Properties
IUPAC Name |
5-(chloromethyl)-3-(3-phenoxypyridin-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c15-8-13-17-14(18-20-13)11-6-7-16-9-12(11)19-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBABBHFLWCTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CN=C2)C3=NOC(=N3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Preparation: 3-Phenoxypyridine-4-Carboxamidoxime
The synthesis begins with the preparation of the amidoxime precursor. 3-Phenoxypyridine-4-carbonitrile is treated with hydroxylamine hydrochloride in ethanol under reflux to yield 3-phenoxypyridine-4-carboxamidoxime.
Key Conditions :
Cyclization with Chloroacetyl Chloride
The amidoxime intermediate reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, TEA) to form the 1,2,4-oxadiazole ring.
Optimized Protocol :
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Stage 1 : Dissolve 3-phenoxypyridine-4-carboxamidoxime (5 mmol) in DCM (25 mL).
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Stage 2 : Add TEA (6 mmol) and cool to 0°C.
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Stage 3 : Slowly add chloroacetyl chloride (7.5 mmol) in DCM.
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Stage 4 : Stir at room temperature for 4 hours, then reflux in toluene for 12 hours.
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Purification : Column chromatography (hexane/ethyl acetate, 90:10) yields the product as a pale yellow solid.
Reaction Metrics :
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (MWI) accelerates the cyclization step, reducing reaction times from hours to minutes. A mixture of the amidoxime and chloroacetyl chloride in DCM, with K₂CO₃ as a base, is irradiated at 100°C for 15 minutes.
Advantages :
Superbase-Mediated Cyclization
Using NaOH/DMSO as a superbase enables one-pot synthesis at room temperature. This method avoids reflux conditions but requires longer reaction times (24 hours).
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Time | Purity (%) |
|---|---|---|---|---|
| Classical Cyclization | TEA, DCM, reflux | 80–90 | 16 h | >95 |
| Microwave-Assisted | K₂CO₃, DCM, 100°C, MWI | 85–88 | 0.25 h | 93 |
| Superbase-Mediated | NaOH/DMSO, RT | 60–70 | 24 h | 90 |
Key Observations :
-
The classical method offers the highest yield and purity but requires prolonged heating.
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Microwave-assisted synthesis balances speed and efficiency, making it preferable for lab-scale production.
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Superbase-mediated reactions, while environmentally friendly, suffer from lower yields.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-(3-phenoxypyridin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxadiazole ring.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a wide range of derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily investigated for its potential as a pharmaceutical agent. Its oxadiazole moiety is known to exhibit various biological activities, including:
- Antimicrobial Activity : Research indicates that oxadiazoles can possess significant antimicrobial properties. The chloromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes .
- Anticancer Potential : Studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation. The presence of the phenoxy and pyridine groups may contribute to this activity by interacting with specific cellular targets involved in cancer progression .
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of oxadiazoles exhibit selective cytotoxicity against various cancer cell lines. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest .
Agrochemical Applications
5-(Chloromethyl)-3-(3-phenoxypyridin-4-yl)-1,2,4-oxadiazole has also been explored for its potential use in agrochemicals:
- Herbicides and Insecticides : The compound's structure suggests it may disrupt biochemical pathways in plants or insects, making it a candidate for development as a herbicide or insecticide. Research into similar compounds has shown promising results in pest control applications .
Material Science Applications
In material science, this compound can be utilized in the synthesis of novel polymers and materials due to its reactive chloromethyl group:
- Polymer Synthesis : The chloromethyl group can act as a functional handle for further chemical modifications, allowing the creation of polymers with specific properties tailored for applications such as coatings or adhesives .
Table: Summary of Applications
| Application Area | Potential Uses | Mechanism/Benefits |
|---|---|---|
| Pharmaceutical | Antimicrobial agents, anticancer drugs | Inhibition of microbial growth, apoptosis induction |
| Agrochemical | Herbicides, insecticides | Disruption of pest biochemical pathways |
| Material Science | Polymer synthesis | Functionalization via chloromethyl group |
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(3-phenoxypyridin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The phenoxypyridinyl moiety may also interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares the target compound with structurally related 1,2,4-oxadiazoles:
Pharmacological and Physicochemical Comparisons
ADMET Properties
Key Research Findings
- Fluorinated Analogues : Derivatives with trifluoromethyl groups (e.g., ) exhibit enhanced thermal stability (mp 34–35°C) and are used in ionic liquid crystals .
- Phenoxypyridine vs. Phenyl: The phenoxypyridine moiety in the target compound offers superior hydrogen-bonding capacity compared to simple phenyl groups, as seen in Ataluren (PTC124), an FDA-approved oxadiazole for genetic disorders .
Biological Activity
5-(Chloromethyl)-3-(3-phenoxypyridin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has attracted significant attention due to its diverse biological activities. The unique structure of the 1,2,4-oxadiazole ring contributes to its potential as a therapeutic agent across various fields, including medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C14H10ClN3O2, with a molecular weight of 287.70 g/mol. The compound features a chloromethyl group and a phenoxypyridinyl moiety attached to the oxadiazole ring, enhancing its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition or modulation of their activity. Additionally, the phenoxypyridinyl group may engage with specific receptors or enzymes involved in cellular signaling pathways.
Biological Activities
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities:
- Anticancer Activity : Various studies have shown that this compound exhibits cytotoxic effects against multiple cancer cell lines. For instance, in vitro studies have reported IC50 values indicating significant antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against both bacterial and fungal strains. Its derivatives have shown effectiveness in inhibiting growth in various pathogens .
Case Studies
Several key studies highlight the biological potential of this compound:
- Antitumor Activity : A study examined the effects of this compound on a panel of human tumor cell lines. It was found to exhibit selective cytotoxicity with an IC50 value as low as 1.143 µM against renal cancer cells . This suggests promising applications in targeted cancer therapies.
- Mechanistic Insights : Another investigation focused on the mechanism by which this compound exerts its anticancer effects. It was demonstrated that the chloromethyl moiety plays a crucial role in forming reactive intermediates that can bind to DNA and inhibit tumor cell proliferation .
Comparative Analysis
The following table summarizes the biological activities and IC50 values of this compound compared to other known oxadiazole derivatives:
Q & A
Q. What synthetic strategies are effective for preparing 5-(Chloromethyl)-3-(3-phenoxypyridin-4-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?
The compound can be synthesized via cyclization of appropriate precursors. A common approach involves reacting substituted amidoximes with acyl chlorides under basic conditions. For example:
- Step 1 : Prepare the amidoxime intermediate from 3-phenoxypyridine-4-carboxylic acid hydrazide and hydroxylamine.
- Step 2 : React with chloromethyl acetyl chloride in the presence of a base (e.g., NaH or Cs₂CO₃) to form the 1,2,4-oxadiazole ring .
Optimization includes: - Temperature : Elevated temperatures (50–80°C) improve cyclization efficiency .
- Base selection : Cs₂CO₃ may yield higher purity compared to NaH due to milder reaction conditions .
- Solvent : Polar aprotic solvents (e.g., DMF or DME) enhance solubility of intermediates .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of the compound?
- ¹H/¹³C NMR : Identify characteristic peaks:
- IR Spectroscopy : Confirm the oxadiazole ring via C=N stretching (~1600 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak (e.g., [M+H]⁺) should match the calculated molecular weight (C₁₄H₁₁ClN₃O₂: 296.7 g/mol) .
Advanced Research Questions
Q. How can computational methods (e.g., Multiwfn) predict the electronic properties and reactivity of the compound?
- Electrostatic Potential (ESP) Analysis : Use Multiwfn to map electron-deficient regions (e.g., chloromethyl group) and nucleophilic attack sites .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess charge-transfer potential. A smaller gap (~3–4 eV) suggests higher reactivity .
- Topological Analysis : Electron localization function (ELF) reveals bond critical points, aiding in understanding ring stability .
Q. What experimental approaches are suitable for investigating the structure-activity relationship (SAR) of this compound in biological systems?
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing phenoxypyridinyl with pyridyl or thiophene groups) and compare bioactivity .
- Cellular Assays : Use caspase activation assays (for apoptosis induction) or flow cytometry (cell cycle analysis) to evaluate mechanisms .
- Target Identification : Photoaffinity labeling or pull-down assays can identify binding proteins (e.g., TIP47 in apoptosis pathways) .
Q. How can thermal stability and decomposition pathways of the compound be analyzed for material science applications?
- Differential Scanning Calorimetry (DSC) : Measure melting points and exothermic decomposition events. For example, oxadiazole derivatives often decompose above 200°C .
- Thermogravimetric Analysis (TGA) : Quantify mass loss during heating to identify degradation steps.
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., halogen bonding from Cl) influencing stability .
Q. What methodologies are effective for resolving contradictory bioactivity data across cell lines?
- Dose-Response Curves : Establish EC₅₀ values to compare potency variations (e.g., higher activity in breast cancer vs. colorectal lines) .
- Metabolic Stability Assays : Test compound stability in liver microsomes to rule out pharmacokinetic discrepancies.
- Transcriptomic Profiling : RNA sequencing of responsive vs. non-responsive cell lines can identify resistance markers (e.g., upregulated efflux pumps) .
Q. How can regioselective functionalization of the oxadiazole ring be achieved for derivatization?
- Protection/Deprotection Strategies : Protect the chloromethyl group with Boc before functionalizing the oxadiazole ring .
- Transition Metal Catalysis : Use iridium catalysts for enantioselective amination at specific positions (e.g., C-5) .
- Microwave-Assisted Synthesis : Accelerate reaction rates and improve regioselectivity in heterocyclic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
